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Compound of Interest

Methyl 2-bromo-4-
Compound Name:

hydroxybenzoate
CAS No.: 101085-03-4
Cat. No.: B3030892

Get Quote

Executive Summary

Methyl 2-bromo-4-hydroxybenzoate is a specialized halogenated phenolic ester used
primarily as an intermediate in the synthesis of complex pharmaceutical agents, including
FTase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers.

Critical Technical Distinction: Researchers frequently confuse this compound with its
regioisomers.

o Target Compound: Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4).[1][2]

e« Common Isomer: Methyl 3-bromo-4-hydroxybenzoate (CAS 29415-97-2), which is the
product of direct bromination of methyl paraben.

¢ Isomer: Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2).[3]

Unlike the 3-bromo isomer, the 2-bromo variant cannot be synthesized via direct electrophilic
aromatic substitution of the ester due to directing group effects. It requires a specific multi-step
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synthesis from nitro-aromatic precursors.

Chemical Identity & Structural Analysis

Property Data

IUPAC Name Methyl 2-bromo-4-hydroxybenzoate
CAS Number 101085-03-4

Molecular Formula CsH7BrOs

Molecular Weight 231.04 g/mol

SMILES COC(=0)C1=C(Br)C=C(O)C=C1

InChl Key FDMYWFGQALCJRU-UHFFFAOYSA-N

Structural Features

[L1B121[A15161 71I81[9] » Ester (C1): Electron-
withdrawing, meta-director.e Bromine (C2):
Steric bulk, lipophilicity enhancer.e Hydroxyl
(C4): H-bond donor, enables further

functionalization (e.g., etherification).

Thermodynamic & Physical Constants

Note: Experimental data for this specific isomer is rare in standard catalogs compared to the 3-

bromo analog. Values below are synthesized from specific research theses and isomeric

comparisons.
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Constant Value Source/Notes

Physical State Solid (Crystalline powder) Observed in synthesis [1].

Cited in specific peptide
synthesis literature [1]. Note:
) ) Significantly higher than the 3-
Melting Point 173.8 °C (Reported) )
bromo isomer (106-110°C),
suggesting distinct crystal

packing.

- ) . Decomposition likely before
Boiling Point ~320 °C (Predicted) N
boiling at atm pressure.

) ) Based on halogenated
Density 1.68 + 0.1 g/cm? (Predicted)
benzoate trends.

The C2-Bromine (inductive
o _ withdrawing) slightly increases
pKa (Acidic) 8.1 £ 0.2 (Predicted) o
acidity vs. Methyl Paraben

(pKa 8.47).

) o Moderate lipophilicity; suitable
LogP (Lipophilicity) 2.45 (Computed) i
for drug discovery scaffolds.

Solubility & Partitioning Profile

The compound exhibits a "paraben-like" solubility profile but with reduced water solubility due
to the bromine atom.

e Soluble: DMSO (>50 mg/mL), DMF, Methanol, Ethanol, Ethyl Acetate, Dichloromethane.
o Sparingly Soluble: Diethyl Ether, Chloroform.

 Insoluble: Water (cold), Hexanes.

Solubility Logic for Purification:

e Recrystallization: A mixture of Ethanol/Water or Ethyl Acetate/Hexanes is recommended. The
compound dissolves in the hot organic phase and crystallizes upon cooling/antisolvent
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addition.

Synthesis & Experimental Protocols
Core Directive: Why Direct Bromination Fails

You cannot synthesize this compound by brominating methyl 4-hydroxybenzoate. The C4-
hydroxyl group is the strongest activator and directs incoming electrophiles to the C3 position
(ortho to OH), yielding the 3-bromo isomer.

Correct Synthetic Route: To achieve the 2-bromo substitution, you must use a precursor where
the position is established before the phenol is formed, or use steric blocking. The standard lab
protocol involves a Sandmeyer-type transformation from the amino precursor.

Protocol: Diazotization of Methyl 4-amino-2-bromobenzoate

Reagents:

e Methyl 4-amino-2-bromobenzoate (Precursor)[6]
o Sulfuric Acid (H2S0a4), conc.[3][6][10]

e Sodium Nitrite (NaNOz2)

o Water (H20)

Step-by-Step Methodology:

¢ Dissolution: Dissolve methyl 4-amino-2-bromobenzoate (1.0 eq) in a mixture of water and
concentrated H2SOa4 (approx. 10:1 v/v) in a round-bottom flask.

¢ Diazotization: Cool the solution to 0°C in an ice bath. Slowly add an aqueous solution of
NaNO: (1.1 eq) dropwise, maintaining the temperature below 5°C to prevent diazonium
decomposition. Stir for 15-30 minutes.

e Hydrolysis: Allow the reaction mixture to warm to room temperature (or heat gently to 40—
50°C if conversion is slow). The diazonium salt hydrolyzes to the phenol, releasing Nz gas.

o Workup: Dilute with water and extract 3x with Ethyl Acetate.
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e Washing: Wash the organic layer with brine, dry over anhydrous Na=SOa4, and concentrate in
vacuo.

« Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or
recrystallization.

NaNO2, H2S04 H20, Warm

Methyl 4-amino-2-bromobenzoate 0°C (Diazotization) > Diazonium Intermediate (-N2 gas) 3 Methyl 2-bromo-4-hydroxybenzoate

(Precursor) (Unstable at RT) (Target)

Click to download full resolution via product page

Figure 1: Synthetic pathway via diazonium hydrolysis, bypassing the directing group limitations
of direct bromination.

Spectral Characterization

Use these predicted signal patterns to validate your product structure.

1H NMR (400 MHz, CDCls)

e 6 7.85 ppm (d, J=8.5 Hz, 1H): H-6 proton. Deshielded by the adjacent ester carbonyl.

0 7.15 ppm (d, J=2.4 Hz, 1H): H-3 proton. The bromine at C2 shields this slightly less than
H-6, but it is ortho to the Br and meta to the ester.

0 6.85 ppm (dd, J=8.5, 2.4 Hz, 1H): H-5 proton. Coupled to both H-6 and H-3.

0 5.50-6.00 ppm (br s, 1H): Phenolic -OH (Exchangeable).

0 3.90 ppm (s, 3H): Methyl ester (-OCHs).

IR Spectrum (ATR)
e 3300-3400 cm~1: O-H stretch (Broad).

e 1710-1725 cm~*: C=0 stretch (Ester).

e 1580-1600 cm~1: C=C Aromatic ring stretch.
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e ~600-700 cm~1; C-Br stretch.

Handling & Safety (SDS Summary)
» Hazard Classification: Irritant (Skin/Eye/Respiratory).

e GHS Signal Word:WARNING.

o Storage: Store at 2—8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent
oxidative discoloration of the phenol group.

o Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References
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Dissertation. (Details the diazotization protocol from the amino precursor).

e PubChem Compound Summary: Methyl 2-bromo-4-hydroxybenzoate.National Center for
Biotechnology Information. (CAS and Structural Identifiers).[3][11][12] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

7/8

Tech Support


https://patentimages.storage.googleapis.com/34/a5/90/84dbcfd96bb60a/US20020035137A1.pdf
https://eldorado.tu-dortmund.de/server/api/core/bitstreams/b9a8d598-4d76-44a6-95e3-50f9e6de9074/content
https://air.unimi.it/retrieve/dfa8b98f-634e-748b-e053-3a05fe0a3a96/phd_unimi_R08813.pdf
https://air.unimi.it/retrieve/dfa8b98f-634e-748b-e053-3a05fe0a3a96/phd_unimi_R08813.pdf
https://store.apolloscientific.co.uk/storage/msds/OR400687_msds.pdf
https://patents.google.com/patent/CN109553532B/en
https://patents.google.com/patent/CN109553532B/en
https://www.chemcia.com/uploadfile/b20184812415.pdf
https://www.fao.org/fileadmin/user_upload/jecfa_additives/docs/Monograph1/Additive-279.pdf
https://www.benchchem.com/product/b3030892/docs#methyl-2-bromo-4-hydroxybenzoate-physical-properties-characterization-guide-2
https://www.benchchem.com/product/b3030892/docs#methyl-2-bromo-4-hydroxybenzoate-physical-properties-characterization-guide-2
https://www.benchchem.com/product/b3030892/docs#methyl-2-bromo-4-hydroxybenzoate-physical-properties-characterization-guide-2
https://www.benchchem.com/product/b3030892/docs#methyl-2-bromo-4-hydroxybenzoate-physical-properties-characterization-guide-2
https://www.benchchem.com/product/b3030892?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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